molecular formula C20H24N4O6 B2627727 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate CAS No. 1351622-97-3

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate

Cat. No.: B2627727
CAS No.: 1351622-97-3
M. Wt: 416.434
InChI Key: OENXTKLKEJVURA-UHFFFAOYSA-N
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Description

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate is a complex organic compound with a unique structure that includes a cyclopropyl group, an oxadiazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the azetidine moiety, and the final coupling with phenethylacetamide. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in water, while electrophilic substitution may require the use of Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate
  • 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate
  • 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate

Uniqueness

Compared to similar compounds, 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages in terms of reactivity, selectivity, and biological activity.

Properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2.C2H2O4/c23-16(19-9-8-13-4-2-1-3-5-13)12-22-10-15(11-22)18-20-17(21-24-18)14-6-7-14;3-1(4)2(5)6/h1-5,14-15H,6-12H2,(H,19,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENXTKLKEJVURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NCCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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